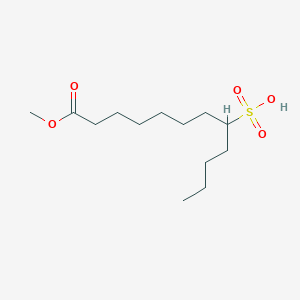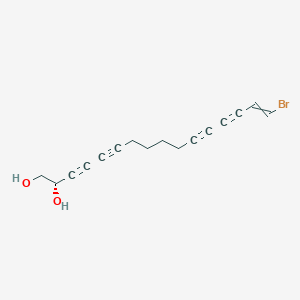
(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne coupling reactions to form the tetrayne structure. The bromine atom can be introduced via halogenation reactions, and the diol group can be formed through oxidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the tetrayne structure can be reduced to form alkenes or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiolates can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thiol derivatives.
科学的研究の応用
Chemistry
In organic chemistry, (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure may allow for the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its multiple functional groups make it a versatile building block for various applications.
作用機序
The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and tetrayne structure may play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
(2S)-16-Chlorohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
(2S)-16-Iodohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with an iodine atom instead of bromine.
(2S)-16-Fluorohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2S)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a valuable intermediate in organic synthesis.
特性
CAS番号 |
828270-19-5 |
|---|---|
分子式 |
C16H15BrO2 |
分子量 |
319.19 g/mol |
IUPAC名 |
(2S)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol |
InChI |
InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m0/s1 |
InChIキー |
XHSHGEFDZILCJI-INIZCTEOSA-N |
異性体SMILES |
C(CCC#CC#C[C@@H](CO)O)CC#CC#CC=CBr |
正規SMILES |
C(CCC#CC#CC(CO)O)CC#CC#CC=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


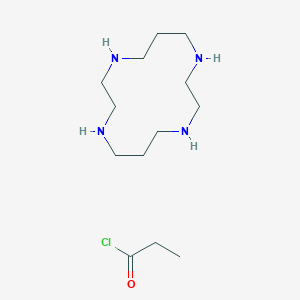
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
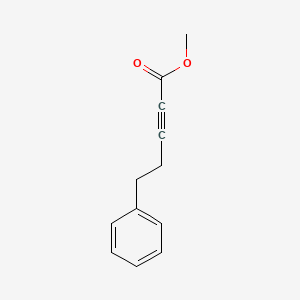
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
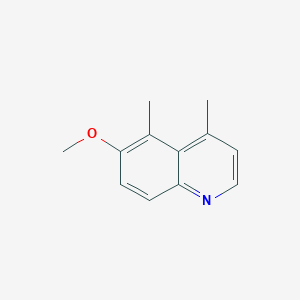
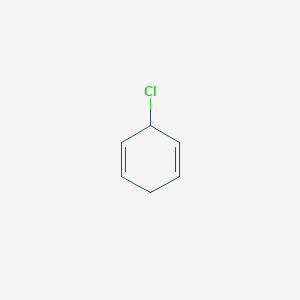
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)

![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
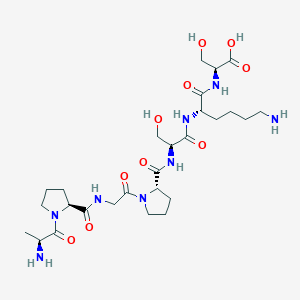
![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)
